H-Pro-leu-gly-NH2 H2O

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

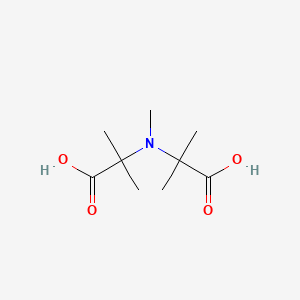

H-Pro-leu-gly-NH2 H2O, also known as melanocyte-inhibiting factor, is a tripeptide with the sequence H-Pro-Leu-Gly-NH2. It is an endogenous peptide fragment derived from the cleavage of the hormone oxytocin. This compound has various biological activities, including the inhibition of melanocyte-stimulating hormone release .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

H-Pro-leu-gly-NH2 H2O can be synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The protecting groups are removed, and the peptide is cleaved from the resin. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process. The peptide is then purified and lyophilized to obtain the final product in a stable, powdered form .

Analyse Chemischer Reaktionen

Types of Reactions

H-Pro-leu-gly-NH2 H2O undergoes various chemical reactions, including:

Oxidation: This reaction can modify the peptide’s structure and activity.

Reduction: This reaction can reverse oxidation effects.

Substitution: This reaction can introduce different functional groups into the peptide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various solvents such as dimethyl sulfoxide (DMSO) and ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can break these bonds .

Wissenschaftliche Forschungsanwendungen

H-Pro-leu-gly-NH2 H2O has numerous scientific research applications:

Chemistry: It is used as a model peptide in studies of peptide synthesis and modification.

Biology: It is studied for its role in inhibiting melanocyte-stimulating hormone release.

Medicine: It has potential therapeutic applications in treating conditions like depression and Parkinson’s disease.

Industry: It is used in the development of peptide-based drugs and cosmetics

Wirkmechanismus

H-Pro-leu-gly-NH2 H2O exerts its effects by interacting with specific molecular targets and pathways. It acts as a positive allosteric modulator of dopamine receptor subtypes D2 and D4, and it inhibits the release of neuropeptides such as alpha-melanocyte-stimulating hormone. This complex mix of actions results in antidepressant, nootropic, and anti-Parkinsonian effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tyr-MIF-1: Another peptide with similar biological activities.

Endomorphin-1 and Endomorphin-2: Peptides with opioid receptor activity.

Uniqueness

H-Pro-leu-gly-NH2 H2O is unique due to its resistance to metabolism in the bloodstream and its ability to cross the blood-brain barrier easily. This makes it particularly effective in exerting its biological effects .

Eigenschaften

IUPAC Name |

2-[[2-carboxy-2-[[2-(methylamino)-3-phenylpropanoyl]amino]ethyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O5/c1-20-14(7-12-5-3-2-4-6-12)17(25)24-16(19(28)29)10-22-15(18(26)27)8-13-9-21-11-23-13/h2-6,9,11,14-16,20,22H,7-8,10H2,1H3,(H,21,23)(H,24,25)(H,26,27)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCMPFCQPELYATG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1=CC=CC=C1)C(=O)NC(CNC(CC2=CN=CN2)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-Chloro-2-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14069719.png)